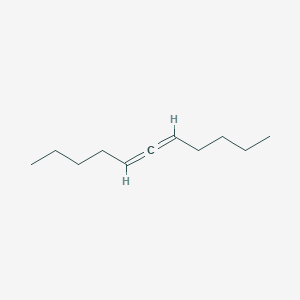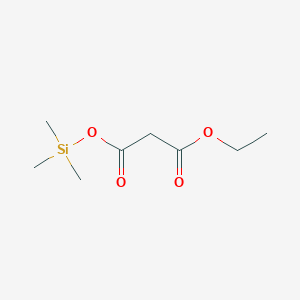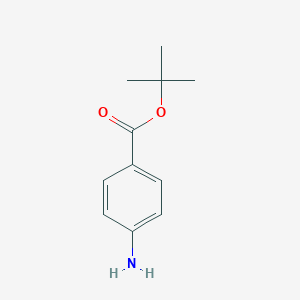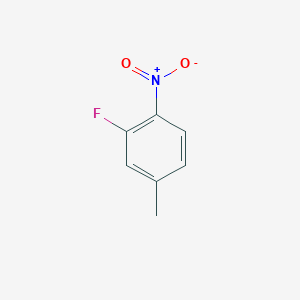
5,6-Undecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Undecadiene is an organic compound with the chemical formula C11H20. It is a hydrocarbon that is commonly used in scientific research due to its unique properties. This compound has a double bond at the fifth and sixth carbon atoms, which makes it highly reactive and useful in a variety of applications. In
Wirkmechanismus
The mechanism of action of 5,6-Undecadiene is not well understood. However, it is believed to act as a reactive intermediate in organic reactions due to its double bond. It can also act as a ligand for metal ions, forming stable complexes that can be used in catalysis.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have insecticidal properties, suggesting that it may have toxic effects on certain organisms. Further research is needed to fully understand the effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6-Undecadiene in lab experiments is its high reactivity, which makes it useful in a variety of organic reactions. It is also relatively easy to synthesize, making it readily available for use in the laboratory. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5,6-Undecadiene. One area of interest is its potential use as a building block for the synthesis of new molecules with unique properties. Another area of interest is its insecticidal properties, which may have applications in pest control. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Synthesemethoden
The synthesis of 5,6-Undecadiene can be achieved through several methods. One common method is the thermal decomposition of undecylenic acid, which yields this compound and carbon dioxide. Another method involves the catalytic hydrogenation of undecyne, which results in the formation of this compound. Both of these methods are widely used in the laboratory and can produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
5,6-Undecadiene has a wide range of scientific research applications. It is commonly used in organic synthesis as a building block for the preparation of more complex molecules. It is also used in the production of fragrances and flavors due to its unique odor. Furthermore, this compound has been shown to have insecticidal properties, making it a potential candidate for use in pest control.
Eigenschaften
CAS-Nummer |
18937-82-1 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
OQQGYZZPAZFAIA-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CCCCC |
Kanonische SMILES |
CCCCC=C=CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















